N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide
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Overview
Description
N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities and is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the hydroxy and methyl groups via selective functionalization.
- Attachment of the cyclopentyl and piperidinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidinyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopentyl-5-hydroxy-2-methyl-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-15-21(23(28)24-16-6-4-5-7-16)22-18(19(27)8-9-20(22)29-15)14-26(3)17-10-12-25(2)13-11-17/h8-9,16-17,27H,4-7,10-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFMPIWQMBECBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C3CCN(CC3)C)O)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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